![molecular formula C11H9FN2O B2754662 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine CAS No. 2198440-54-7](/img/structure/B2754662.png)

3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine” is a fluorinated pyridine compound . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Synthesis Analysis

The synthesis of fluorinated pyridines, including “3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine”, is a challenging problem . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . A two-step reaction consisting of standard 18F-nucleophilic fluorination of 2-nitro-3-[2-((S)-N-tert-butoxycarbonyl-3-pyrroline)methoxy]pyridine and acidic deprotection of the product has been reported .Wissenschaftliche Forschungsanwendungen

Radiosynthesis of Tracers

The compound has been used in the automated radiosynthesis of two 18F-labeled tracers . These tracers, [18F]FMISO and [18F]PM-PBB3, are clinically used radiotracers for imaging hypoxia and tau pathology, respectively . The synthesis was performed using an automated 18F-labeling synthesizer .

Photophysical Behavior Analysis

The compound has been used in the study of the photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine (TT-Py) organic molecule . This molecule shows multicolor fluorescent and phosphorescent behaviour, which is a formidable challenge in view of practical applications .

Development of PET Tracers

The compound has been used in the development of PET tracers . While the specific tracer [18F]FIPM presented limited potential as an in vivo PET tracer for LRRK2, it was suggested that it can be used as a lead compound for developing new radiotracers with improved in vivo brain properties .

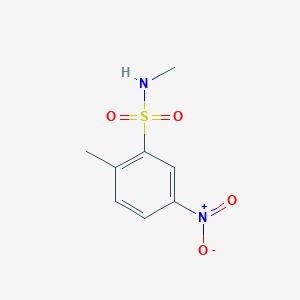

Anticancer Agents

The compound has been used in the development of anticancer agents . In 2018, Peerzada et al. introduced tertiary sulfonamide derivatives of pyridyl-indole-based heteroaryl chalcone as carbonic anhydrase IX inhibitors and anticancer agents .

Detection of Neurofibrillary Tangles (NFTs)

The compound has been used in the in vivo detection of NFTs using PET imaging . This represents a unique opportunity to develop a pharmacodynamic tool to accelerate the discovery of new disease-modifying therapeutics targeting tau pathology .

Wirkmechanismus

Target of Action

The primary target of 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine is the neuronal nicotinic cholinergic receptors (nAChRs), a heterogeneous family of ligand-gated ion channels expressed in the central nervous system . These receptors exist as pentamers (homomeric or heteromeric) in various brain regions and ganglia .

Mode of Action

3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine acts as a highly potent and selective nAChR agonist . Its interaction with nAChRs causes a rapid increase in cellular permeability to ions such as Na+ and Ca2+ .

Biochemical Pathways

The activation of nAChRs by 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine affects various biochemical pathways. These receptors have been demonstrated to be involved in cognitive processes such as learning, memory, and control of movement in normal subjects .

Result of Action

The activation of nAChRs by 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine leads to a rapid increase in cellular permeability to ions such as Na+ and Ca2+ . This can influence various cellular processes and potentially lead to changes in cell function.

Eigenschaften

IUPAC Name |

3-fluoro-2-(pyridin-3-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-10-4-2-6-14-11(10)15-8-9-3-1-5-13-7-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLKNTALLQHPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC2=C(C=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2754582.png)

![N-(1-cyanocyclopentyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide](/img/structure/B2754586.png)

![N1-(3-methoxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2754594.png)

![2-{3-[2-ethyl-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2754595.png)

![N-[2-(1H-indol-3-yl)ethyl]-N''-[[3-(4-methoxyphenyl)sulfonyl-2-oxazolidinyl]methyl]oxamide](/img/structure/B2754597.png)

![3-(3-chloro-4-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2754601.png)